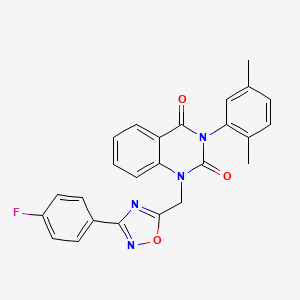
3-(2,5-dimethylphenyl)-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative with potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{22}H_{20}F_{N}_3O_{2} with a molar mass of approximately 373.42 g/mol. The compound features a quinazoline backbone substituted with a 2,5-dimethylphenyl group and a 4-fluorophenyl-oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2 |
| Molar Mass | 373.42 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the oxadiazole group is crucial for enhancing the biological activity of the quinazoline derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to the one have been evaluated against various bacterial strains:
- Gram-positive bacteria : Moderate activity was observed against Staphylococcus aureus.
- Gram-negative bacteria : Some derivatives showed effectiveness against Escherichia coli.
In a comparative study, certain derivatives exhibited inhibition zone values ranging from 10 to 12 mm against these strains, with Minimum Inhibitory Concentration (MIC) values around 70–80 mg/mL .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored extensively. For example:
- Cell Lines Tested : The compound demonstrated significant cytotoxicity against various cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- IC50 Values : The most active compounds showed IC50 values of approximately 10 µM against PC3 and MCF-7 cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring and substituent groups significantly influence their efficacy:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and bioactivity.
- Positioning of Functional Groups : The strategic placement of oxadiazole moieties has been shown to improve interaction with biological targets.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Studies :
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of both the quinazoline and oxadiazole moieties is believed to provide a synergistic effect, enhancing the overall anticancer activity .
Key Findings :
- The compound exhibited moderate to high cytotoxicity against tested cancer cell lines.
- Structure-activity relationship studies indicated that modifications on the phenyl rings could further enhance efficacy.
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Research indicates that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical targets for antibiotic development. Preliminary tests have shown that the compound possesses activity against both Gram-positive and Gram-negative bacteria .
Research Insights :
- In vitro assays demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity.
- The mechanism of action involves interference with DNA replication processes in bacteria.
Antioxidant Activity
The antioxidant properties of compounds containing oxadiazole and quinazoline structures have been reported in literature. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation of Quinazolinone Derivatives
A study focused on synthesizing a series of quinazolinone derivatives similar to the target compound. The derivatives were evaluated for cytotoxicity against MCF-7 and HeLa cell lines using MTT assays. Results indicated that specific modifications significantly enhanced anticancer activity compared to standard treatments .
Case Study 2: Antimicrobial Screening of Quinazoline Derivatives
Another study assessed the antimicrobial efficacy of synthesized quinazoline derivatives against multiple bacterial strains. The study utilized the Agar well diffusion method to measure inhibition zones. Compounds derived from similar scaffolds showed promising results against resistant strains of bacteria .
特性
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c1-15-7-8-16(2)21(13-15)30-24(31)19-5-3-4-6-20(19)29(25(30)32)14-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-13H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTAVODDOMTGPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














